4-ethoxy-N-(4-iodophenyl)-3-methylbenzenesulfonamide
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Overview
Description
4-ethoxy-N-(4-iodophenyl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with ethoxy, iodo, and methyl groups. These substitutions can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-iodophenyl)-3-methylbenzenesulfonamide typically involves multiple steps:
Nitration: The starting material, 3-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the para position relative to the sulfonamide group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in acidic conditions.
Ethoxylation: The amino group is ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.
Iodination: The ethoxylated product is then iodinated at the para position using iodine and a suitable oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-iodophenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: The iodo group can participate in coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide for azide substitution.
Oxidation: Potassium permanganate in acidic medium for oxidation.
Reduction: Lithium aluminum hydride in tetrahydrofuran for reduction.
Coupling: Palladium catalysts in the presence of bases for coupling reactions.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl or diaryl compounds.
Scientific Research Applications
4-ethoxy-N-(4-iodophenyl)-3-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing antimicrobial agents, particularly against resistant bacterial strains.
Biological Studies: Employed in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.
Chemical Biology: Utilized in the development of chemical probes to study cellular processes.
Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-iodophenyl)-3-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(4-bromophenyl)-3-methylbenzenesulfonamide
- 4-ethoxy-N-(4-chlorophenyl)-3-methylbenzenesulfonamide
- 4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide
Uniqueness
4-ethoxy-N-(4-iodophenyl)-3-methylbenzenesulfonamide is unique due to the presence of the iodo group, which can participate in specific reactions such as coupling reactions that are not as readily accessible with other halogens. The iodo group also imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.
Properties
IUPAC Name |
4-ethoxy-N-(4-iodophenyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16INO3S/c1-3-20-15-9-8-14(10-11(15)2)21(18,19)17-13-6-4-12(16)5-7-13/h4-10,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSWIHXJTFDVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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